molecular formula C6H12O3 B2671733 4-Ethoxybutanoic acid CAS No. 10374-37-5

4-Ethoxybutanoic acid

Cat. No.: B2671733
CAS No.: 10374-37-5
M. Wt: 132.159
InChI Key: VZJCLNWCJGKJOI-UHFFFAOYSA-N
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Description

4-Ethoxybutanoic acid: is an organic compound with the molecular formula C6H12O3 It is a carboxylic acid derivative characterized by the presence of an ethoxy group attached to the fourth carbon of the butanoic acid chain

Scientific Research Applications

4-Ethoxybutanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

4-Ethoxybutanoic acid is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybutanone or 4-ethoxybutanal.

    Reduction: Formation of 4-ethoxybutanol.

    Substitution: Formation of various substituted butanoic acid derivatives.

Mechanism of Action

The mechanism by which 4-ethoxybutanoic acid exerts its effects depends on its specific application. In general, its activity is related to its ability to interact with molecular targets such as enzymes or receptors. The ethoxy group can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity.

Comparison with Similar Compounds

    Butanoic acid: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    4-Methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group, resulting in different physical and chemical characteristics.

    4-Propoxybutanoic acid: Contains a propoxy group, which affects its solubility and reactivity compared to 4-ethoxybutanoic acid.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it valuable in various applications where these properties are advantageous.

Properties

IUPAC Name

4-ethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCLNWCJGKJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347292
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-37-5
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxybutanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cold stirred solution of ethyl 4-ethoxybutanoate (30) (˜1 g) in 10 mL of tetrahydrofuran (THF) was added aqueous NaOH solution (0.62 g in 7 ml of H2O) and stirred at room temperature for 12 h, while monitoring the reaction by TLC. Most of the solvent was evaporated under reduced pressure and the residue was diluted with water (10 mL). The aqueous layer was acidified with 1N HCl solution (PH˜2) and then extracted with ethyl acetate (15 mL×3). The combined organic extracts was dried over anhydrous Na2SO4 and concentrated under vacuum to yield 0.6 g (73.14) of 4-ethoxybutanoic acid as light yellow oil. 1HNMR (400 MHz, CDCl3): δ 1.20 (t, J=9.2 Hz, 3H); 1.87-1.95 (m, 2H); 2.47 (t, J=10 Hz; 2H); 3.48 (q, J=9.2 Hz, 4H).
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